molecular formula C9H13N3O B554975 H-Phe-NHNH2 CAS No. 52386-52-4

H-Phe-NHNH2

Cat. No.: B554975
CAS No.: 52386-52-4
M. Wt: 179.22 g/mol
InChI Key: UHYBQLHLHAROJR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has garnered attention in the scientific community due to its potential biological activity and therapeutic applications.

Scientific Research Applications

H-Phe-NHNH2 has several applications in scientific research:

    Chemistry: Used in the synthesis of various peptides and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for therapeutic applications due to its potential biological effects.

    Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.

Mechanism of Action

Target of Action

H-Phe-NHNH2, also known as L-Phenylalanine hydrazide , is a derivative of the amino acid phenylalanineIt’s known that phenylalanine and its derivatives play crucial roles in protein synthesis and other biological processes .

Mode of Action

It’s known that phenylalanine derivatives can interact with various biological targets through hydrogen bonding and π-stacking interactions . These interactions can influence the formation of supramolecular structures, leading to tunable nanoscale morphologies .

Biochemical Pathways

Phenylalanine, from which this compound is derived, is part of the shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan . The shikimate pathway involves seven reaction steps, starting with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle .

Pharmacokinetics

The pharmacokinetics of similar compounds can be predicted using physiologically based pharmacokinetic (pbpk) modeling . This approach integrates in vitro data and machine learning inputs with a PBPK model to predict the oral and intravenous pharmacokinetics parameters .

Result of Action

It’s known that phenylalanine derivatives can form supramolecular structures through in situ enzymatic condensation . These structures can have various nanoscale morphologies, which could potentially influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-NHNH2 typically involves the reaction of phenylalanine with hydrazine hydrate. One common method includes the use of trimethylamine in dry dimethylformamide (DMF) at room temperature. The reaction proceeds with the addition of methanol, followed by washing with DMF, water, and methanol .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis techniques, where the peptide is assembled on a resin and subsequently cleaved to obtain the desired product. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

H-Phe-NHNH2 undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, such as the formation of hydrazones with aldehydes and ketones.

    Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the synthesis of this compound.

    Trimethylamine: Acts as a base in the reaction.

    Dimethylformamide (DMF): Solvent used in the reaction.

Major Products Formed

    Hydrazones: Formed through the reaction of this compound with carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-L-Phenylalanine-N-Amide: Similar in structure but with a formyl group instead of a hydrazine group.

    Fmoc-Phe-NH2: A protected form of phenylalanine used in peptide synthesis.

Uniqueness

H-Phe-NHNH2 is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to other phenylalanine derivatives.

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBQLHLHAROJR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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